dl-trans-2-Cyclohexyl-cyclopropylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-cyclohexylcyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-9-6-8(9)7-4-2-1-3-5-7/h7-9H,1-6,10H2/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVVLKQGFMQYMT-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dl Trans 2 Cyclohexyl Cyclopropylamine and Analogs
Stereoselective Synthesis of trans-2-Substituted Cyclopropylamines
Achieving a high degree of stereoselectivity is a critical challenge in the synthesis of substituted cyclopropanes. For cyclopropylamines, the trans isomer is often the desired product due to its specific biological activity. Several methods have been developed to control the stereochemical outcome of these syntheses.
Zinc-Mediated Approaches via Homoenolate Intermediates
A prominent and effective method for the synthesis of trans-2-substituted cyclopropylamines involves the use of zinc-mediated reactions proceeding through homoenolate intermediates. These approaches offer a high degree of diastereoselectivity.
One such strategy begins with the C-C bond cleavage of cyclopropanols to generate metal homoenolates. While these intermediates have traditionally been used as nucleophiles, recent research has demonstrated their ability to act as carbonyl-electrophiles. In the presence of nucleophilic amines, zinc homoenolates can yield valuable trans-cyclopropylamines in good yields and with high diastereoselectivities nih.gov. This reactivity has been successfully applied in the synthesis of complex molecules, including pharmaceutical agents nih.gov.
The generation of zinc homoenolates from readily available α-chloroaldehydes is another powerful approach. The reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure to form the cyclopropylamine (B47189) researchgate.net. This one-pot synthesis is a versatile method for accessing trans-cyclopropylamines google.com. However, the diastereomeric ratio can be influenced by thermodynamic control, with lower ratios observed under certain conditions google.com.
Research has shown that the presence of zinc halide salts can lead to cis/trans-isomerization of the cyclopropylamine product. This isomerization can be suppressed by the addition of a polar aprotic cosolvent, thereby preserving the desired trans stereochemistry researchgate.net.
Strategies from α-Chloroaldehydes and Cyclopropanols
The synthesis of trans-2-substituted cyclopropylamines can be efficiently achieved starting from α-chloroaldehydes. This method, which proceeds through a zinc homoenolate intermediate, is highly diastereoselective researchgate.net. The process involves the reaction of an α-chloroaldehyde with a zinc carbenoid, followed by the addition of an amine to trap the resulting homoenolate and subsequent ring closure.
Similarly, cyclopropanols serve as excellent precursors for the synthesis of trans-cyclopropylamines. The reaction involves the ring-opening of the cyclopropanol to form a zinc homoenolate, which then reacts with an amine. This method provides good yields and high diastereoselectivity for the trans isomer nih.gov. The utility of this approach is highlighted by its application in the synthesis of biologically active compounds nih.gov.
| Starting Material | Key Reagents | Intermediate | Key Features |
|---|---|---|---|
| Cyclopropanols | Zinc salts, Amines | Zinc Homoenolate | High diastereoselectivity for trans isomer |
| α-Chloroaldehydes | Zinc carbenoid, Amines | Zinc Homoenolate | Highly diastereoselective, potential for one-pot synthesis |
Asymmetric Cyclopropanation Techniques
The development of asymmetric cyclopropanation methods is crucial for the synthesis of enantiomerically pure cyclopropylamines. These techniques often employ chiral catalysts to control the stereochemical outcome of the reaction.
Rhodium(I) complexes with chiral diene ligands have emerged as powerful catalysts for asymmetric cyclopropanation reactions. These catalysts can effectively control the enantioselectivity of the cyclopropanation of alkenes with diazo compounds rsc.org. While much of the research has focused on electron-rich alkenes, recent advancements have expanded the scope to include electron-deficient olefins nih.gov.
The choice of the chiral ligand is critical in achieving high enantioselectivity. For instance, the use of a racemic diene rhodium complex in combination with a chiral oxazoline-phenol ligand, which acts as a chiral poison, has been shown to be an effective strategy for asymmetric cyclopropanation rsc.org. This approach selectively inhibits one of the enantiomers of the catalyst, leading to an enantioenriched product.
In addition to the catalyst, the reaction conditions, particularly the solvent, can play a significant role in determining the stereochemical outcome of a cyclopropanation reaction. The polarity and coordinating ability of the solvent can influence the stability of transition states and intermediates, thereby affecting the diastereoselectivity and enantioselectivity of the reaction rsc.org.
For instance, in zinc-mediated syntheses of cyclopropylamines, the use of polar aprotic cosolvents has been shown to prevent the epimerization of the product, thus preserving the desired trans stereochemistry researchgate.net. The choice of solvent can also impact the aggregation state and reactivity of the organometallic reagents used in the cyclopropanation, further influencing the stereochemical course of the reaction rsc.org.
| Factor | Influence on Stereoselectivity | Example |
|---|---|---|
| Chiral Catalyst | Controls enantioselectivity | Rh(I)/chiral diene complexes |
| Solvent | Can affect diastereoselectivity and prevent epimerization | Addition of polar aprotic cosolvents in zinc-mediated reactions |
| Temperature | Can influence the ratio of kinetic vs. thermodynamic products | Lower temperatures often favor the kinetic product |
Synthesis of Cyclohexyl-Containing Amine Derivatives
The synthesis of cyclohexylamine derivatives is an active area of research due to their prevalence in pharmaceuticals and other biologically active compounds. Various methods have been developed for the stereoselective synthesis of functionalized cyclohexylamines.
One notable approach involves a visible-light-enabled [4+2] cycloaddition of benzocyclobutylamines with α-substituted vinylketones. This method allows for the facile synthesis of highly functionalized cyclohexylamine derivatives with excellent diastereoselectivity nih.govnih.govrsc.org. An asymmetric version of this reaction has also been developed using a chiral phosphoric acid catalyst, which provides moderate to good enantioselectivity nih.govrsc.org.
Another strategy for the synthesis of substituted cyclohexylamines is through an organocatalytic cascade reaction. This approach can be highly enantioselective and provides access to pharmaceutically relevant 3-substituted cyclohexylamines from 2,6-diketones acs.org. The reaction proceeds through an aldolization-dehydration-conjugate reduction-reductive amination cascade, catalyzed by a chiral Brønsted acid acs.org.
These methods provide versatile routes to a wide range of cyclohexylamine derivatives, which can serve as important building blocks for the synthesis of more complex molecules, including analogs of dl-trans-2-Cyclohexyl-cyclopropylamine.
Derivatization Strategies for this compound Core Structure
The chemical modification, or derivatization, of the this compound structure is primarily focused on the reactive primary amine group. This functional group serves as a versatile handle for introducing a wide array of substituents, thereby modulating the molecule's physicochemical properties. Key strategies include N-acylation, N-alkylation, and N-arylation.
N-Acylation: This is a fundamental and widely employed derivatization reaction for primary amines. bath.ac.uk It involves the reaction of the cyclopropylamine with an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid (often activated with a coupling agent), to form a stable amide bond. This method is highly efficient for producing a diverse library of derivatives. For instance, reacting this compound with various acyl chlorides would yield the corresponding N-acyl-2-cyclohexyl-cyclopropylamides. While direct studies on this specific molecule are not prevalent, the N-acetylation of various aromatic and aliphatic amines is a well-established, high-yield transformation. mdpi.com
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is a common approach. Another method is direct alkylation using alkyl halides, although this can sometimes lead to over-alkylation, producing tertiary amines and even quaternary ammonium salts. More controlled and regioselective N-alkylation of arylamines has been achieved using cyclopropylcarbinols catalyzed by Brookhart's acid, which can yield homoallylic amines through a temperature-dependent ring-opening mechanism. researchgate.net
N-Arylation: Creating a carbon-nitrogen bond between the cyclopropylamine and an aromatic ring is a powerful strategy for generating compounds with significant structural complexity. Modern cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized this area. researchgate.net A notable method involves the palladium-catalyzed amination of aryl bromides with cyclopropylamine, using a BINAP ligand and sodium tert-butoxide as the base. researchgate.net This approach has been successful in preparing a variety of N-arylcyclopropylamines in high yields (43-99%) and represents a significant improvement over older, multi-step methods. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the N-arylation of cyclopropylamine with various (hetero)aryl halides and pseudohalides at room temperature. researchgate.net
Below is a table summarizing these common derivatization strategies as they would apply to the this compound core.
| Derivatization Strategy | Reagents/Catalysts | Product Type | Key Features |
| N-Acylation | Acyl Chlorides, Anhydrides, Carboxylic Acids + Coupling Agents | N-Acyl-cyclopropylamide | Forms a stable amide bond; versatile and generally high-yielding. bath.ac.ukmdpi.com |
| N-Alkylation | Alkyl Halides, Aldehydes/Ketones + Reducing Agent | N-Alkyl-cyclopropylamine | Can be prone to over-alkylation; reductive amination offers more control. |
| N-Arylation | Aryl Halides, Pd or Ni catalysts (e.g., Pd₂(dba)₃/BINAP) | N-Aryl-cyclopropylamine | Modern method for C-N bond formation; broad scope for aryl groups. researchgate.netresearchgate.net |
Challenges and Advancements in Stereocontrol for Cyclopropylamine Synthesis
The synthesis of cyclopropylamines, particularly 2-substituted analogs like this compound, presents significant stereochemical challenges. acs.orgnih.gov The goal is to control both the relative stereochemistry of the substituents on the three-membered ring (diastereoselectivity) and, for chiral molecules, the absolute stereochemistry (enantioselectivity). The term "trans" in the target compound's name refers to the diastereomer where the cyclohexyl group and the amine group are on opposite sides of the cyclopropane (B1198618) ring. The "dl-" prefix indicates a racemic mixture of both enantiomers ((1R,2S) and (1S,2R)).
Challenges in Stereocontrol: The primary challenge lies in selectively forming one stereoisomer over others. The high strain of the cyclopropane ring influences the transition states of cyclopropanation reactions, making precise stereocontrol difficult. Many classical methods, such as those involving the addition of carbenes or carbenoids to olefins, can produce mixtures of cis and trans diastereomers. chemrxiv.orgnih.gov Furthermore, subsequent reactions to introduce the amine group, such as a Curtius rearrangement from a cyclopropyl (B3062369) acyl azide, must proceed with retention of configuration to preserve the stereochemistry of the precursor. chemrxiv.org A specific challenge reported in zinc-mediated syntheses is the potential for cis/trans-isomerization of the cyclopropylamine product in the presence of zinc halide salts, which can erode the desired diastereoselectivity. chemrxiv.orgacs.orgnih.gov
Advancements in Stereocontrol: Significant progress has been made in overcoming these challenges through the development of sophisticated catalytic systems and synthetic methodologies.
Diastereoselective Synthesis : A key goal is to favor the trans isomer. One successful strategy involves the reaction of α-chloroaldehydes with a zinc carbenoid, which proceeds through a zinc homoenolate intermediate that is trapped by an amine. chemrxiv.orgacs.orgnih.govchemrxiv.org Researchers found that while this reaction could initially produce mixtures, the addition of a polar aprotic co-solvent like DMF could inhibit the reversible ring-opening that caused isomerization, leading to excellent diastereomeric ratios (d.r.) of >20:1 in favor of the trans product. chemrxiv.orgacs.org Metal-catalyzed cyclopropanations using rhodium and copper catalysts have also shown excellent diastereoselectivity, particularly with vinyldiazomethanes. acs.org
Enantioselective Synthesis : To produce a single enantiomer rather than a racemic mixture, chemists employ asymmetric catalysis. This often involves metal catalysts complexed with chiral ligands.
Rhodium Catalysts : Chiral dirhodium(II) catalysts, such as those derived from N-(arylsulfonyl)prolinate, are highly effective for the asymmetric cyclopropanation of alkenes. acs.orgnih.gov These systems can achieve exceptional levels of both diastereoselectivity and enantioselectivity (up to 98% ee). nih.gov The choice of catalyst can predictably control which cyclopropane isomer is formed. nih.govacs.org
Chiral Auxiliaries : Another approach involves attaching a chiral auxiliary to the substrate, which directs the stereochemical outcome of a reaction and is later removed. The use of N-sulfinyl α-chloro ketimines, for example, allows for the diastereoselective synthesis of chiral cyclopropylamines upon reaction with Grignard reagents. acs.orgnih.gov
The table below highlights some advanced methods and the level of stereocontrol they can achieve for related cyclopropane structures.
| Method | Catalyst/Reagent | Stereocontrol Achieved | Key Advancement |
| Zinc Homoenolate Trapping | CH₂(ZnI)₂ / Amine / DMF | High Diastereoselectivity (trans, >20:1 d.r.) | Inhibition of cis/trans-isomerization by a co-solvent. chemrxiv.orgacs.org |
| Rhodium-Catalyzed Cyclopropanation | Rh₂(S-TCPTAD)₄ | High Enantioselectivity (up to 98% ee) | Effective for asymmetric synthesis from electron-deficient alkenes. nih.gov |
| Chiral Sulfinyl Imine Chemistry | N-sulfinyl α-chloro ketimines + Grignard Reagent | Good Diastereoselectivity | Use of a chiral auxiliary to direct the formation of chiral cyclopropylamines. acs.orgnih.gov |
| Michael-Initiated Ring Closure (MIRC) | Chiral Phase-Transfer Catalysts or Organocatalysts | High Enantioselectivity | Provides an alternative, powerful route to enantiomerically enriched cyclopropanes. researchgate.net |
These advancements in synthetic methodology provide a robust toolbox for chemists to construct complex molecules like this compound with a high degree of precision, enabling further exploration of their chemical and biological properties. acs.org
Stereochemical Investigations of Dl Trans 2 Cyclohexyl Cyclopropylamine
Elucidation of Relative and Absolute Stereochemistry
The determination of relative stereochemistry (cis/trans) is fundamental in the synthesis of 1,2-disubstituted cyclopropanes. For dl-trans-2-Cyclohexyl-cyclopropylamine, the 'trans' relationship is an inherent part of its nomenclature. However, the definitive confirmation of this and the elucidation of the absolute stereochemistry of its individual enantiomers would necessitate advanced analytical techniques.
Typically, the absolute configuration of chiral molecules is determined using methods such as X-ray crystallography of the pure enantiomer or a derivative, or through chiroptical spectroscopy (like Circular Dichroism) correlated with quantum chemical calculations. No crystal structure data for this compound or its derivatives were found in the reviewed literature. Similarly, detailed Nuclear Magnetic Resonance (NMR) studies, particularly those employing chiral shift reagents or Nuclear Overhauser Effect (NOE) experiments that could confirm through-space proton proximities, are not specifically documented for this compound.
Conformational Analysis of the Cyclohexyl and Cyclopropyl (B3062369) Rings
Both the cyclohexane (B81311) and cyclopropane (B1198618) rings introduce distinct conformational features to the molecule. The cyclohexane ring typically adopts a stable chair conformation to minimize steric and torsional strain. In a trans-1,2-disubstituted cyclohexane, the two substituents can be either in a diaxial or a diequatorial position, with the diequatorial conformation being generally more stable. For the title compound, the cyclohexyl substituent itself would be expected to exist predominantly in a chair conformation with its point of attachment to the cyclopropane ring in an equatorial position to minimize steric hindrance.
The cyclopropane ring is a rigid, planar three-membered ring. The substituents on the ring and the amine group's lone pair introduce possibilities for different rotational conformations (rotamers). Computational chemistry methods, such as density functional theory (DFT), are often used to calculate the potential energy surfaces and identify the most stable conformers of such molecules. Studies on analogous compounds like monofluorinated cyclopropylamines have shown that stereoelectronic effects and hyperconjugative interactions dictate the preferred conformations and basicity. However, a specific conformational analysis for this compound is absent from the literature.
Impact of Stereoisomerism on Molecular Recognition and Interactions
Stereoisomerism is a critical factor in molecular recognition, particularly in biological systems where receptors and enzymes are themselves chiral. The distinct three-dimensional arrangement of the enantiomers of trans-2-Cyclohexyl-cyclopropylamine would lead to different interactions with other chiral molecules, a concept known as chiral recognition.
For instance, in pharmacologically active molecules, one enantiomer often exhibits significantly higher potency or a different biological profile than its mirror image. This is because only one enantiomer may fit correctly into the binding site of a target protein. While studies on related structures, such as stereoisomers of 2-(2'-carboxy-3'-phenylcyclopropyl)glycine, have demonstrated profound differences in their pharmacological activity at glutamate (B1630785) receptors nih.gov, no such studies investigating the molecular recognition properties of the individual enantiomers of this compound have been reported.
Chiral Resolution Methods for Enantiomeric Purity Assessment in Research
The separation of a racemic mixture (like this compound) into its constituent enantiomers is known as chiral resolution. This is crucial for studying the properties of individual enantiomers and for the production of single-enantiomer drugs. Common techniques include fractional crystallization using a chiral resolving agent or, more frequently, chiral chromatography.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful method for separating enantiomers. For example, various trans-1,2-disubstituted cyclopropanes have been successfully resolved using polysaccharide-based CSPs like Chiralcel OD and Chiralcel OJ nih.gov. The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the stationary phase. While this methodology is generally applicable to the class of compounds to which this compound belongs, specific protocols, including the choice of CSP, mobile phase, and detection parameters for its resolution, have not been documented. Therefore, methods for assessing its enantiomeric purity would need to be developed from first principles based on these general approaches.
Molecular Interactions and Mechanistic Studies of Dl Trans 2 Cyclohexyl Cyclopropylamine Derivatives
Enzyme Inhibition Mechanisms by Cyclopropylamine (B47189) Scaffolds
Cyclopropylamine-containing compounds have been identified as potent inhibitors of several key enzymes, often acting through mechanism-based irreversible inactivation. This section delves into the specific mechanisms by which these scaffolds exert their inhibitory effects on various enzyme families.
Flavin-Dependent Amine Oxidase Inhibition (e.g., LSD1, MAO)
The cyclopropylamine moiety is a well-established structural motif for the inhibition of flavin-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B). nih.gov These enzymes play crucial roles in epigenetics and neurotransmitter metabolism, respectively, making them important therapeutic targets.
Research has shown that compounds based on the trans-2-phenylcyclopropylamine (tranylcypromine) scaffold are potent, time-dependent, and irreversible inhibitors of LSD1. nih.gov The inhibition process is mechanism-based, relying on the enzyme's own catalytic activity to convert the inhibitor into a reactive species that covalently modifies the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.govmdpi.com Mass spectrometry studies have confirmed that the FAD moiety is the site of this covalent modification. nih.gov
Interestingly, the stereochemistry and substitution on the cyclopropylamine ring can influence selectivity between LSD1 and MAO isoforms. For instance, certain N-alkylated 2-phenylcyclopropylamine derivatives exhibit nanomolar inhibitory potency against LSD1 with over 1000-fold selectivity against LSD2 and MAOs. mdpi.com Conversely, some cis-N-benzyl-2-methoxycyclopropylamine derivatives have been found to be highly selective irreversible inhibitors of MAO-B, with minimal to no inhibition of LSD1. nih.gov
Spectral analysis during the inactivation of MAO-A by cyclopropylamine derivatives reveals a bleaching of the flavin absorbance at 456 nm and an increased absorbance around 400 nm, which is consistent with the formation of a flavin adduct. nih.gov While both LSD1 and MAOs are inactivated through covalent bonding to the FAD cofactor, the resulting adduct structures can differ. In the case of MAO-B, the covalent bond forms at the C4a atom of the FAD, whereas in LSD1, the adduct has been modeled as a five-membered ring involving both the C4a and N5 atoms of the flavin. mdpi.com
Table 1: Inhibitory Activity of Selected Cyclopropylamine Derivatives against Flavin-Dependent Amine Oxidases
| Compound | Target Enzyme | IC50 | Inhibition Type | Selectivity |
|---|---|---|---|---|
| trans-2-Phenylcyclopropylamine (Tranylcypromine) | LSD1 | 242 µM (KI) | Irreversible, Mechanism-Based | Limited vs. MAOs |
| ORY-1001 (N-alkylated 2-PCPA derivative) | LSD1 | 18 nM | Not specified | >1000-fold vs. LSD2 and MAOs |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-B | 5 nM (after 30 min pre-incubation) | Irreversible | >30-fold vs. MAO-A |
| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 nM (after 30 min pre-incubation) | Irreversible | Lower than for MAO-B |
Mechanism-Based Irreversible Inactivation by Cyclopropylamines
Mechanism-based inhibition, also known as suicide inhibition, is a hallmark of many cyclopropylamine-based enzyme inhibitors. researchgate.net This process involves the enzyme catalytically activating the inhibitor, which then forms a covalent bond with the enzyme, leading to its permanent inactivation. researchgate.netnih.gov This type of inhibition is time-dependent and cannot be reversed by simple dilution or dialysis. nih.govnih.gov
The chemical reactivity of the cyclopropylamine ring is central to this mechanism. The strained three-membered ring can be opened upon oxidation by the flavin cofactor in enzymes like MAO and LSD1, generating a highly reactive intermediate. This intermediate then rapidly reacts with a nearby nucleophile in the enzyme's active site, which is often the FAD cofactor itself, to form a stable covalent adduct. nih.govmdpi.com
The efficiency of this inactivation is often described by the kinetic parameters KI (the concentration of inhibitor that gives half the maximal rate of inactivation) and kinact (the maximal rate of inactivation). For example, trans-2-phenylcyclopropylamine has been shown to be a mechanism-based irreversible inhibitor of LSD1 with a KI of 242 µM and a kinact of 0.0106 s-1. nih.gov
Dipeptidyl Peptidase IV (DPP-IV) Inhibition Pathways
Beyond flavin-dependent oxidases, cyclopropylamine derivatives have also been explored as inhibitors of dipeptidyl peptidase IV (DPP-IV), a serine protease involved in glucose metabolism. mdpi.comnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes mellitus. nih.gov
A series of trans-2-aryl-cyclopropylamine derivatives have been synthesized and shown to be potent and selective inhibitors of DPP-IV. mdpi.com Structure-activity relationship (SAR) studies led to the discovery of compounds with IC50 values below 100 nM and excellent selectivity over closely related proteases such as DPP8, DPP-II, and Fibroblast Activation Protein (FAP). mdpi.com The development of these inhibitors showcases the versatility of the cyclopropylamine scaffold in targeting different classes of enzymes.
Receptor Binding and Modulation Studies
In addition to enzyme inhibition, derivatives of dl-trans-2-Cyclohexyl-cyclopropylamine have been investigated for their ability to bind to and modulate the function of various neurotransmitter receptors.
Serotonin (B10506) (5-HT) Receptor Affinity and Selectivity
The rigid structure of the cyclopropylamine moiety has been utilized to create constrained analogs of tryptamines to probe their interactions with serotonin (5-HT) receptors. A study on a series of trans-2-(indol-3-yl)cyclopropylamine derivatives revealed interesting affinity and selectivity profiles at different 5-HT receptor subtypes.
These compounds generally displayed low affinity for the 5-HT1A receptor. However, at the 5-HT2C receptor, the affinities were significantly higher, with the 5-fluoro-substituted derivative being the most potent, exhibiting a Ki of 1.9 nM. The affinities at the 5-HT2A and 5-HT2B receptor isoforms were mostly low.
Furthermore, the stereochemistry of the cyclopropylamine core was found to be a critical determinant of selectivity between the 5-HT2 receptor subtypes. The (1R,2S)-(-) enantiomer of the unsubstituted compound showed higher affinity for the 5-HT2A and 5-HT2B sites, whereas the (1S,2R)-(+) isomer had the highest affinity for the 5-HT2C receptor. This reversal in stereoselectivity suggests that the cyclopropylamine scaffold can be a valuable tool for developing selective 5-HT2C receptor agonists.
Table 2: Binding Affinities (Ki, nM) of trans-2-(Indol-3-yl)cyclopropylamine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C |
|---|---|---|---|---|
| Unsubstituted (racemic) | >1000 | 110 | 140 | 12 |
| 5-Fluoro | 120 | 130 | 110 | 1.9 |
| 5-Methoxy | 40 | 200 | 250 | 15 |
| (1R,2S)-(-)-Unsubstituted | Not Reported | 45 | 60 | 30 |
| (1S,2R)-(+)-Unsubstituted | Not Reported | 180 | 220 | 8 |
Dopamine (B1211576) D2 and D3 Receptor Allosteric Modulation
The investigation of this compound and its direct derivatives as allosteric modulators of dopamine D2 and D3 receptors is an area with limited publicly available research. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site for the endogenous ligand, offering the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function. mdpi.com
While direct evidence for the subject compound is scarce, studies on more complex molecules containing a cyclohexyl moiety provide some insight into the allosteric modulation of dopamine receptors. For example, N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) has been identified as the first negative allosteric modulator for both D2 and D3 dopamine receptors. It is important to note that SB269652 is not a direct derivative of this compound. Docking studies have suggested that the cyclohexyl residue of SB269652 binds to valine 91 at the extracellular end of the second transmembrane region of the D2 receptor, contributing to its allosteric properties.
The fragmentation of bitopic ligands like SB269652 has been explored as a strategy to develop novel allosteric modulators. nih.gov This approach, however, has not yet been reported specifically for compounds based on the this compound scaffold. Further research is required to determine if this simpler chemical entity or its derivatives can function as allosteric modulators of dopamine D2 and D3 receptors.
Histamine (B1213489) H3 Receptor Binding Profile
The affinity of this compound derivatives for the histamine H3 receptor is a critical determinant of their pharmacological activity. Research has demonstrated that the incorporation of a trans-cyclopropane ring into the molecular structure of H3R ligands can significantly enhance their binding potency. This structural feature provides conformational rigidity, which is believed to contribute to a more favorable interaction with the receptor's binding pocket.
Studies on analogous compounds have revealed exceptionally high affinity for the H3 receptor. For instance, the introduction of a trans-cyclopropane ring between an imidazole (B134444) headgroup and an acetylene (B1199291) spacer has yielded some of the most potent H3 receptor antagonists known to date. A key finding is the stereopreference in binding affinity. For related cyclopropane-containing H3 receptor antagonists, the (1R,2R)-enantiomer has been shown to exhibit significantly higher affinity than its (1S,2S) counterpart, indicating a specific and chiral nature of the binding site interaction.
Detailed structure-activity relationship (SAR) studies have elucidated the importance of various structural components for optimal H3 receptor binding. The combination of a hydrophobic side-chain, a conformationally restricting trans-cyclopropane ring, and a suitable polar headgroup, often an imidazole ring, is a recurring motif in high-affinity H3 receptor antagonists. The cyclohexyl group in this compound derivatives contributes to the necessary lipophilicity for effective receptor interaction.
Table 1: Histamine H3 Receptor Binding Affinities of Representative Cyclopropane-Containing Antagonists This table presents data for analogous compounds to illustrate the binding profiles of molecules containing the trans-cyclopropane moiety.
| Compound | Enantiomeric Form | Binding Affinity (Ki, nM) |
|---|---|---|
| Compound A | Racemic | 0.33 ± 0.13 |
| Compound A | (1R,2R) | 0.18 ± 0.04 |
| Compound A | (1S,2S) | 5.3 ± 0.5 |
| GT-2331 | Not Specified | 0.125 |
Elucidation of Molecular Pathways Influenced by this compound Derivatives
By antagonizing the histamine H3 receptor, this compound derivatives can modulate several downstream molecular pathways. The most direct pathway affected is the G-protein signaling cascade. By preventing the activation of Gi/o proteins, these compounds disinhibit adenylyl cyclase, leading to an increase in cAMP levels. This, in turn, can activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors that regulate gene expression.
A significant consequence of H3 receptor antagonism is the enhanced release of several neurotransmitters in the brain. nih.gov The H3 receptor acts as a presynaptic heteroreceptor on non-histaminergic neurons, inhibiting the release of neurotransmitters such as acetylcholine, norepinephrine, dopamine, and serotonin. nih.gov By blocking this inhibitory tone, this compound derivatives can increase the synaptic availability of these neurotransmitters, which is thought to underlie many of their potential therapeutic effects, including pro-cognitive and wake-promoting actions. nih.gov
Recent studies on H3 receptor antagonists have also implicated their influence on other signaling pathways, such as the PI3K/Akt/GSK-3β pathway, which is critically involved in cell survival and synaptic plasticity. While direct evidence for this compound derivatives is still emerging, it is plausible that by modulating neurotransmitter systems and cellular energy levels, these compounds could indirectly influence such pathways. For instance, increased cholinergic and noradrenergic activity can trigger intracellular signaling cascades that converge on pathways like PI3K/Akt. The elucidation of these complex molecular interactions is an active area of research that will further clarify the therapeutic potential of this class of compounds.
Structure Activity Relationship Sar and Analog Design
Impact of Cyclohexyl Substitution Patterns on Biological Activity
Research into related structures, such as cyclohexylamine derivatives, has shown that this ring can serve as a rigid scaffold to replace more flexible components, thereby optimizing binding. In the rational design of Dipeptidyl Peptidase 4 (DPP-4) inhibitors, for example, a cyclohexylamine group was successfully used to replace a more flexible β-amino butyl amide moiety, leading to a potent inhibitor. nih.gov This highlights the principle that the conformational restriction provided by the cyclohexyl ring can be advantageous for biological activity.
The biological activity of analogs can be modulated by introducing substituents at various positions on the cyclohexyl ring. The nature, size, and position of these substituents are critical. For instance, adding polar groups (e.g., hydroxyl or carboxyl) could enhance solubility and introduce new hydrogen bonding interactions with a target receptor, potentially increasing affinity or altering selectivity. Conversely, adding non-polar, bulky groups could enhance van der Waals interactions in a hydrophobic pocket.
The following table illustrates hypothetical SAR data for cyclohexyl substitutions, based on general medicinal chemistry principles, as direct data for this specific compound is not extensively published.
| Compound | Cyclohexyl Substitution | Hypothetical Target Binding Affinity (IC₅₀, nM) | Rationale for Activity Change |
| Analog A | None (Parent Compound) | 50 | Baseline activity from hydrophobic interaction of the cyclohexyl ring. |
| Analog B | 4-hydroxy (axial) | 35 | Potential for a new hydrogen bond with the target, improving affinity. |
| Analog C | 4-hydroxy (equatorial) | 45 | Hydrogen bond donor is in a different spatial position, leading to a less optimal interaction than the axial analog. |
| Analog D | 4-methyl | 60 | Small alkyl group may cause a minor steric clash or sub-optimal fit in the binding pocket. |
| Analog E | 2-fluoro | 48 | Introduction of a polar group with minimal steric bulk, potentially altering electronic interactions. |
Role of Cyclopropyl (B3062369) Ring Modifications on Target Interaction
The cyclopropyl ring is a cornerstone of the dl-trans-2-Cyclohexyl-cyclopropylamine structure, imparting significant conformational rigidity. nbinno.com This three-membered ring locks the relative positions of the amine and cyclohexyl groups, which can be crucial for pre-organizing the molecule into a bioactive conformation for optimal receptor binding. nbinno.comnih.gov This constrained geometry reduces the entropic penalty upon binding to a target, potentially leading to higher affinity compared to more flexible analogs. iris-biotech.deresearchgate.net
Key contributions of the cyclopropyl ring to target interaction include:
Conformational Rigidity : It serves as a rigid linker, controlling the spatial orientation of the pharmacophoric groups (the amine and the cyclohexyl ring). nbinno.com This rigidity is essential for studying structure-activity relationships, as it reduces the number of possible conformations the molecule can adopt. iris-biotech.de
Metabolic Stability : The cyclopropyl group is generally resistant to metabolic degradation, particularly CYP450-mediated oxidation, which can improve the in vivo half-life of a drug candidate. nbinno.comiris-biotech.de
Vectorial Orientation : The trans configuration of the substituents on the cyclopropyl ring defines a specific vector and distance between the amine and cyclohexyl groups. Modifying this to a cis configuration would drastically alter the molecule's 3D shape and its interaction with a target.
Lipophilicity and Solubility : The cyclopropyl group can be used to fine-tune a molecule's lipophilicity. For instance, replacing an isopropyl or phenyl group with a cyclopropyl group can reduce lipophilicity, which may improve solubility and other pharmacokinetic properties. iris-biotech.de
Studies on related trans-2-aryl-cyclopropylamine analogs as DPP-IV inhibitors have demonstrated the importance of the cyclopropylamine (B47189) core in achieving high potency. nih.gov Modifications, such as the introduction of small substituents on the ring itself (e.g., methyl or gem-dimethyl groups), can further probe the steric tolerance of the target's binding site and potentially enhance metabolic stability or binding affinity. researchgate.netnih.gov
Pharmacophore Modeling and Ligand Design Principles for Cyclopropylamine Series
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) required for biological activity. dovepress.com For the cyclopropylamine series, a pharmacophore model would be constructed based on the structures of known active analogs.
The key features of a pharmacophore model for this series would likely include:
A Positive Ionizable Feature : Representing the protonated amine group, which is crucial for forming ionic interactions or hydrogen bonds with the biological target.
A Hydrophobic/Alicyclic Feature : Corresponding to the cyclohexyl ring, defining a region of hydrophobic interaction.
Excluded Volumes : Defining regions in space where substituents would lead to steric clashes and a loss of activity.
Hydrogen Bond Acceptors/Donors : If substitutions on the cyclohexyl ring are found to be beneficial (e.g., a hydroxyl group), these can be added to the model.
The rigid cyclopropyl ring acts as the central scaffold that holds these pharmacophoric features in a specific spatial arrangement. The distance and angles between the positive ionizable center and the centroid of the hydrophobic feature are critical parameters of the model.
Ligand Design Principles:
Scaffold Hopping : The rigid cyclopropylamine scaffold could be replaced with other rigid cores (e.g., cyclobutane or piperidine) to explore new chemical space while maintaining the essential pharmacophoric geometry. nih.gov
Substituent Decoration : The pharmacophore model can guide the placement of substituents on the cyclohexyl ring to probe for additional favorable interactions, such as hydrogen bonds or hydrophobic contacts, thereby enhancing potency.
Virtual Screening : Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules that possess the required features and are therefore likely to be active. dovepress.com
Rational Design of this compound Analogs for Enhanced Selectivity
Achieving selectivity for a desired biological target over other related targets (off-targets) is a primary goal in drug design to minimize side effects. The rational design of more selective analogs of this compound involves exploiting subtle differences between the binding sites of the target and off-target proteins. nih.gov
Key strategies include:
Exploiting Shape Complementarity : If the target protein has a specific sub-pocket that is absent or smaller in an off-target protein, the cyclohexyl group can be modified with a substituent that fits snugly into this pocket. This creates favorable interactions with the intended target while introducing a steric clash with the off-target, thereby improving selectivity. nih.gov
Targeting Specific Residues : Introducing functional groups on the cyclohexyl or cyclopropyl moiety that can form specific interactions (e.g., hydrogen bonds, ionic bonds) with unique amino acid residues present only in the desired target's binding site.
Modulating Physicochemical Properties : Altering properties like pKa can influence the protonation state of the amine group at physiological pH, which might be critical for selective interaction with a target that has a specific electrostatic environment. researchgate.net
The following table outlines a rational design strategy to improve selectivity for a hypothetical "Target A" over "Off-target B".
| Analog | Modification | Design Rationale | Expected Outcome |
| Analog F | Add a para-carboxymethyl substituent to the cyclohexyl ring. | The binding site of Target A has a positively charged arginine residue near the cyclohexyl binding region, while Off-target B has a neutral leucine in the same position. | The negatively charged carboxylate group will form a strong salt bridge with the arginine in Target A, significantly increasing affinity and selectivity. |
| Analog G | Replace the cyclohexyl ring with a smaller cyclobutyl ring. | The hydrophobic pocket of Target A is smaller and more constrained than that of Off-target B. | The smaller cyclobutyl analog will fit optimally into Target A's pocket, while the parent cyclohexyl compound may be too large for an ideal fit. This could enhance selectivity for Target A. |
| Analog H | Introduce a methyl group at the C1 position of the cyclopropyl ring. | Introduce a subtle steric element to probe the space near the cyclopropane (B1198618) ring in both targets. | This modification may be tolerated by Target A but cause a steric clash in the more confined binding site of Off-target B, thus improving selectivity. |
Through iterative cycles of design based on these principles, synthesis, and biological evaluation, analogs of this compound can be systematically optimized for enhanced selectivity and potency. nih.govnih.gov
Computational and Theoretical Studies
Molecular Docking Simulations of dl-trans-2-Cyclohexyl-cyclopropylamine with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for predicting the binding affinity and interaction patterns that govern the biological activity of a compound.
For this compound, the primary biological target of interest, based on its core structure, is monoamine oxidase (MAO). Tranylcypromine (trans-2-phenylcyclopropylamine), a well-known MAO inhibitor, serves as a key reference compound. nih.gov Docking simulations of this compound into the active site of MAO-A and MAO-B would be performed to elucidate its binding mode. The simulation would likely predict that the cyclopropylamine (B47189) moiety positions itself near the flavin adenine (B156593) dinucleotide (FAD) cofactor, a requisite for the inhibition mechanism. nih.gov
The bulky, non-polar cyclohexyl group is expected to occupy the hydrophobic substrate-binding cavity of the enzyme. In MAO-B, this cavity is defined by residues such as Tyr398 and Tyr435, while in MAO-A, the corresponding space is shaped by residues like Ile335. The specific interactions would likely involve hydrophobic and van der Waals forces between the cyclohexyl ring and the amino acid residues of the binding pocket. The amine group is predicted to form a covalent adduct with the FAD cofactor, a hallmark of irreversible MAO inhibitors. nih.govnih.gov
Table 1: Predicted Molecular Docking Interactions of this compound with MAO-B
| Interacting Moiety of Ligand | Receptor Component/Residue | Type of Interaction | Predicted Significance |
|---|---|---|---|
| Cyclopropylamine Nitrogen | FAD Cofactor | Covalent Bond Formation | Irreversible Inhibition |
| Cyclohexyl Ring | Tyr398, Tyr435, Leu171 | Hydrophobic Interactions | Binding Affinity & Selectivity |
This table is a hypothetical representation based on docking studies of analogous MAO inhibitors.
Molecular Dynamics Simulations for Ligand-Receptor Complex Stability
Following molecular docking, molecular dynamics (MD) simulations are employed to assess the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations provide a dynamic view of the molecular interactions, accounting for the flexibility of both the protein and the ligand. youtube.com
For the complex of this compound and MAO, an MD simulation would be initiated from the best-docked pose. The stability of the complex would be evaluated by monitoring several parameters throughout the simulation, typically lasting for nanoseconds or longer. mdpi.comflinders.edu.au Key metrics include the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand, which indicates structural stability. A stable complex is characterized by low and converging RMSD values, suggesting that the ligand remains securely bound within the active site. flinders.edu.aufrontiersin.org Other analyses, such as Root-Mean-Square Fluctuation (RMSF) and hydrogen bond analysis, would reveal the flexibility of specific residues and the persistence of key interactions, respectively. frontiersin.org It is expected that the cyclohexyl group would show minimal fluctuation within the hydrophobic pocket, confirming a stable binding orientation.
Table 2: Key Parameters in Molecular Dynamics Simulations for Complex Stability
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Low, stable plateau in RMSD values for the protein backbone and ligand. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | Low RMSF values for active site residues interacting with the ligand. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not unfolding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds over time. | Persistent hydrogen bonds between the ligand and receptor. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those using Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule, providing insights into its geometry, stability, and chemical reactivity. researchgate.netscience.gov
For this compound, these calculations would reveal important details about its structure. The high strain of the cyclopropane (B1198618) ring is a key feature that influences its reactivity. longdom.org Calculations can quantify this strain energy. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom, showing that the nitrogen atom of the amine group carries a negative charge, making it nucleophilic. science.gov The molecular electrostatic potential (MEP) surface would visually map the electron density, highlighting the electron-rich nitrogen atom as a likely site for electrophilic attack or protonation. science.gov These electronic properties are fundamental to the mechanism of irreversible inhibition of MAO, which involves the donation of an electron from the nitrogen atom.
Table 3: Predicted Electronic Properties of this compound from Quantum Calculations
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| HOMO Energy | Relatively High | Indicates susceptibility to oxidation, key for MAO inhibition mechanism. |
| LUMO Energy | Relatively Low | Influences ability to accept electrons. |
| HOMO-LUMO Gap | Small to Moderate | Suggests significant chemical reactivity. |
| NBO Charge on Nitrogen | Negative | Confirms nucleophilic character of the amine group. |
| Molecular Electrostatic Potential | Negative potential around the amine group | Site for protonation and interaction with electrophiles like FAD. |
Values are qualitative predictions based on general principles and data for similar molecules like 2-fluorocyclopropylamines. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Cyclopropylamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structures of a group of compounds with their biological activities. nih.gov A QSAR model is a mathematical equation that can be used to predict the activity of new, unsynthesized compounds. nih.gov
For a series of cyclopropylamine derivatives acting as MAO inhibitors, a QSAR study would be invaluable. The model would use molecular descriptors calculated from the 2D or 3D structure of the molecules. These descriptors fall into several categories:
Steric Descriptors: Such as molecular weight or molar refractivity, which would account for the size and shape of substituents like the cyclohexyl group.
Electronic Descriptors: Such as Hammett constants or atomic charges, which quantify the electronic influence of substituents on the cyclopropylamine core.
Lipophilic Descriptors: Such as the partition coefficient (logP), which measures the compound's hydrophobicity and affects its ability to cross cell membranes and enter the enzyme's hydrophobic active site.
A hypothetical QSAR model for MAO inhibition by cyclopropylamine derivatives might show that increased lipophilicity and specific steric bulk on the ring adjacent to the amine contribute positively to inhibitory activity, while certain electronic properties might be crucial for selectivity between MAO-A and MAO-B. capes.gov.br
Table 4: Example of Descriptors in a QSAR Model for Cyclopropylamine MAO Inhibitors
| Descriptor Type | Example Descriptor | Influence on MAO Inhibition |
|---|---|---|
| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Positive correlation; enhances binding in hydrophobic pocket. |
| Steric | Molar Refractivity (MR) | Positive correlation up to an optimal size for fitting the active site. |
| Electronic | HOMO Energy | Positive correlation; higher energy facilitates electron transfer to FAD. |
| Topological | Wiener Index | Describes molecular branching and can relate to active site fit. |
In Silico Prediction of Molecular Interactions and Conformational Preferences
This area combines aspects of the previously mentioned techniques to build a complete picture of the molecule's behavior. In silico methods are used to predict the most stable three-dimensional arrangement (conformation) of this compound and how this conformation dictates its interactions with biological targets.
Conformational analysis studies on related substituted cyclopropylamines show that the orientation of the substituent relative to the cyclopropyl (B3062369) ring is critical and governed by stereoelectronic effects. nih.govrsc.org For this compound, calculations would likely show a preferred rotational state (rotamer) for the cyclohexyl group that minimizes steric hindrance and optimizes hyperconjugative interactions. The trans configuration of the substituents on the cyclopropane ring is itself a key conformational feature.
The predicted low-energy conformer is then used in docking and MD simulations to predict molecular interactions. The combination of the molecule's shape, defined by its conformation, and its electronic properties, defined by quantum chemical calculations, determines its ability to bind effectively. The hydrophobic cyclohexyl group in its preferred conformation would seek out a complementary hydrophobic pocket in the receptor, while the reactive amine group is positioned for covalent modification of the FAD cofactor, leading to potent and irreversible enzyme inhibition.
Table 5: Summary of Predicted Molecular Interactions and Conformational Data
| Feature | Computational Method | Prediction for this compound |
|---|---|---|
| 3D Conformation | Conformational Analysis, Quantum Mechanics | The cyclohexyl group adopts a specific orientation to minimize steric clash. The trans isomer is generally more stable. |
| Binding Mode | Molecular Docking | Covalent interaction with FAD; cyclohexyl group in hydrophobic pocket. |
| Complex Stability | Molecular Dynamics | The ligand-receptor complex is predicted to be stable with minimal structural deviation over time. |
| Reactivity | Quantum Mechanics, QSAR | The strained cyclopropyl ring and nucleophilic amine confer high reactivity towards the MAO enzyme. |
Advanced Analytical Methodologies for Research Characterization
Spectroscopic Techniques for Advanced Structural Insights (e.g., Advanced NMR, Chiral CD)
Spectroscopic techniques are indispensable for elucidating the intricate three-dimensional structure of molecules. For dl-trans-2-Cyclohexyl-cyclopropylamine, advanced Nuclear Magnetic Resonance (NMR) and chiral Circular Dichroism (CD) spectroscopy provide critical data for structural confirmation and stereochemical assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the molecular structure of this compound. While specific spectral data for this exact compound is not widely published, analysis of its structural analogues, such as trans-2-phenylcyclopropylamine and other cyclopropane (B1198618) derivatives, allows for the prediction of its characteristic chemical shifts. dtic.mil
The ¹H NMR spectrum is expected to show complex multiplets for the cyclohexyl and cyclopropyl (B3062369) protons. The protons on the cyclopropane ring, being in a strained environment, typically appear at relatively high field. The trans-configuration of the substituents on the cyclopropyl ring influences the coupling constants between the vicinal protons. dtic.mil The methine proton attached to the nitrogen would likely appear as a distinct signal, with its chemical shift influenced by the electronic environment.
In the ¹³C NMR spectrum, the carbon atoms of the cyclopropane ring are characteristically shifted to a high field (low ppm values), often even showing negative chemical shifts relative to TMS in some cases. docbrown.info The carbons of the cyclohexyl ring would exhibit signals in the typical aliphatic region. The specific chemical shifts provide a fingerprint of the carbon skeleton.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Cyclohexyl CH (attached to cyclopropyl) | 1.0 - 1.5 (m) | 40 - 45 |
| Cyclohexyl CH₂ | 1.1 - 1.9 (m) | 25 - 35 |
| Cyclopropyl CH (adjacent to NH₂) | 2.0 - 2.5 (m) | 30 - 35 |
| Cyclopropyl CH (adjacent to cyclohexyl) | 0.8 - 1.2 (m) | 15 - 20 |
| Cyclopropyl CH₂ | 0.5 - 1.0 (m) | 10 - 15 |
| NH₂ | 1.0 - 2.0 (br s) | - |
Note: These are estimated values based on analogous structures and are subject to variation based on solvent and other experimental conditions. 'm' denotes a multiplet and 'br s' denotes a broad singlet.
Chiral Circular Dichroism (CD) Spectroscopy:
Mass Spectrometry for Mechanistic Elucidation of Adduct Formation
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the context of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly valuable as they typically produce the protonated molecule, [M+H]⁺, providing clear molecular weight information.
A key aspect of ESI-MS is the potential for adduct formation, where the analyte molecule associates with ions present in the mobile phase or from the sample matrix. ucdavis.edu The study of these adducts can provide insights into the analyte's chemical properties and the ionization process. For an amine like this compound, common adducts observed in positive ion mode include those with sodium ([M+Na]⁺) and potassium ([M+K]⁺). The formation of these adducts can be influenced by the solvent system and the presence of salts. ucdavis.edu
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule or its adducts would yield characteristic fragmentation patterns. The cleavage of the cyclopropane ring and the loss of the cyclohexyl group are expected fragmentation pathways that can be used to confirm the structure of the molecule. A comprehensive mass spectral library for various compound classes, including DNA adducts, highlights the importance of understanding fragmentation for structural elucidation. nih.gov
Table 2: Potential Adduct Ions of this compound in ESI-MS
| Adduct Ion | Description | Predicted m/z (for C₉H₁₇N) |
| [M+H]⁺ | Protonated molecule | 140.1434 |
| [M+Na]⁺ | Sodium adduct | 162.1253 |
| [M+K]⁺ | Potassium adduct | 178.0993 |
| [M+NH₄]⁺ | Ammonium adduct | 157.1700 |
| [2M+H]⁺ | Protonated dimer | 279.2796 |
Note: The predicted m/z values are based on the monoisotopic mass of the most abundant isotopes.
Chromatographic Methods for Stereoisomer Separation and Purity in Research Samples
Given that this compound is a racemic mixture of a trans diastereomer, chromatographic techniques are essential for both separating the stereoisomers and assessing the purity of research samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the method of choice for the separation of the enantiomers of this compound. nih.govnih.gov This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the two enantiomers based on their three-dimensional structures. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including amines. sigmaaldrich.com The choice of mobile phase, which is often a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is critical for achieving optimal separation.
Furthermore, HPLC with a standard achiral column (e.g., C18) is used to determine the chemical purity of the this compound sample, separating it from any starting materials, byproducts, or degradation products.
Gas Chromatography (GC):
Enantioselective gas chromatography can also be employed for the separation of the enantiomers of volatile chiral amines. researchgate.net This technique often requires derivatization of the amine with a chiral reagent to form diastereomers that can be separated on a standard achiral column, or directly using a chiral capillary column. Cyclodextrin-based chiral stationary phases have shown great utility in the GC separation of cyclopropane derivatives. mst.edu
GC coupled with a mass spectrometer (GC-MS) is a powerful tool for both the separation and identification of components in a sample. It can be used to confirm the identity of the main peak as this compound and to identify any impurities present.
Table 3: Exemplary Chromatographic Methods for the Analysis of Chiral Cyclopropylamines
| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application |
| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV | Enantiomer Separation |
| RP-HPLC | C18 | Acetonitrile/Water with buffer | UV, MS | Purity Assessment |
| Chiral GC | Chiral Capillary Column (e.g., cyclodextrin-based) | Helium | FID, MS | Enantiomer Separation |
| GC-MS | Standard Capillary Column (e.g., DB-5) | Helium | Mass Spectrometry | Purity and Identity Confirmation |
Note: The specific conditions would require method development and optimization for this compound.
Preclinical in Vitro and Ex Vivo Pharmacological Research Non Human Systems
Biochemical Assays for Enzyme Inhibition Kinetics and Binding Affinities
No data is available in the public domain regarding the enzyme inhibition kinetics (e.g., IC₅₀, Kᵢ values) or binding affinities (e.g., Kₐ) of dl-trans-2-Cyclohexyl-cyclopropylamine for any biological targets.
Cell-Based Assays for Target Engagement and Pathway Modulation
There is no publicly available information from cell-based assays that would indicate the target engagement or pathway modulation effects of this compound.
In Vitro Metabolic Stability and Metabolite Identification in Hepatic Systems (Non-Human)
No studies detailing the in vitro metabolic stability of this compound in non-human hepatic systems (e.g., liver microsomes, hepatocytes), nor any identification of its metabolites, could be located in the available literature.
Ex Vivo Receptor Occupancy Studies
There is no publicly available data from ex vivo receptor occupancy studies for this compound in any animal models.
Future Directions and Research Gaps
Exploration of Novel Synthetic Pathways for Stereoselective Access
The biological activity of chiral molecules is often dependent on their stereochemistry. For dl-trans-2-Cyclohexyl-cyclopropylamine, which has multiple stereocenters, the development of synthetic methods that provide precise control over the three-dimensional arrangement of its atoms is of paramount importance. Future research should focus on creating stereochemically pure isomers to evaluate their individual contributions to biological activity.
Currently, the synthesis of trans-2-substituted cyclopropylamines can be achieved through various methods, but achieving high diastereoselectivity and enantioselectivity remains a challenge. nih.govchemrxiv.orgchemrxiv.org One promising avenue is the use of α-chloroaldehydes as starting materials, which can yield trans-2-substituted cyclopropylamines with high diastereoselectivity. nih.govchemrxiv.orgchemrxiv.org This method involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net Researchers have noted that cis/trans-isomerization can occur in the presence of zinc halide salts, a process that can be suppressed by the addition of a polar aprotic cosolvent, offering a level of control over the final stereoisomer. nih.govchemrxiv.org
Further advancements could come from metal-catalyzed cyclopropanation using carbenoids or the desymmetrization of cyclopropenes. chemrxiv.org Photocatalytic methods, such as the visible-light-photocatalyzed reaction of bromonitromethane (B42901) with styrenes, also present a novel route to access the cyclopropylamine (B47189) core. nih.gov The development of chiral catalysts for these reactions could provide enantioselective access to specific isomers of this compound and its derivatives.
Table 1: Potential Stereoselective Synthetic Strategies
| Synthetic Approach | Potential Advantage | Key Challenge |
|---|---|---|
| Asymmetric Catalysis | High enantioselectivity | Catalyst design and optimization |
| Chiral Auxiliary-Mediated Synthesis | Reliable stereocontrol | Additional synthetic steps for attachment and removal |
| Enzymatic Resolution | High specificity | Enzyme stability and substrate scope |
Discovery of Undisclosed Biological Targets for this compound Derivatives
The primary known biological targets for many cyclopropylamine-based compounds are amine oxidases, including Lysine-Specific Demethylase 1 (LSD1/KDM1A), a key enzyme in epigenetic regulation. nih.govacs.orgnih.govresearchgate.net While the inhibition of LSD1 is a promising strategy for cancer therapy, it is highly probable that derivatives of this compound interact with other, currently unknown, biological targets. nih.gov The identification of these off-target interactions is crucial for understanding the full pharmacological profile of these compounds and for identifying potential new therapeutic applications or predicting adverse effects.
Future research should employ a combination of computational and experimental approaches to uncover these undisclosed targets. Systems biology, which analyzes the complex interactions within biological systems, offers a powerful lens through which to view the effects of a drug. drugtargetreview.comnih.govfrontiersin.orgnih.govrsc.org By examining the global changes in gene expression, protein levels, and metabolite concentrations in cells treated with this compound derivatives, researchers can generate hypotheses about their mechanisms of action and identify pathways, and therefore potential targets, that are perturbed. drugtargetreview.comnih.govnih.gov
Computational methods can also predict potential off-target interactions by screening the compound against large databases of protein structures. frontiersin.orgstanford.edullnl.govnih.govmdpi.com These in silico predictions can then be validated experimentally using techniques such as thermal shift assays, affinity chromatography, and mass spectrometry-based proteomics.
Development of Advanced Computational Models for Predictive Research
The development of novel derivatives of this compound can be significantly accelerated and made more efficient through the use of advanced computational models. drugtargetreview.com These models can predict the biological activity and physicochemical properties of virtual compounds before they are synthesized, saving time and resources.
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a molecule with its biological activity. nih.gov By training a QSAR model on a dataset of known cyclopropylamine derivatives and their activities, it is possible to predict the activity of new, unsynthesized analogs. Machine learning and deep learning algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. nih.govarxiv.org
Molecular docking simulations can predict how a molecule like this compound will bind to a protein target. This can provide insights into the key interactions that are responsible for its biological effect and can guide the design of more potent and selective derivatives. Molecular dynamics simulations can further refine these predictions by modeling the dynamic behavior of the molecule-protein complex over time.
Table 2: Computational Approaches for Predictive Research
| Computational Method | Application in Drug Discovery | Predicted Parameters |
|---|---|---|
| Molecular Docking | Virtual screening, lead optimization | Binding affinity, binding mode |
| QSAR | Prediction of biological activity | Potency, selectivity |
| Machine Learning | Target prediction, synergy prediction | Novel targets, synergistic combinations |
Investigation of Synergistic Molecular Interactions in Complex Biological Systems
Complex diseases such as cancer often involve multiple redundant signaling pathways, which can limit the effectiveness of single-agent therapies. Combination therapy, where two or more drugs are used together, can overcome this limitation by targeting multiple pathways simultaneously, leading to a synergistic effect where the combined effect is greater than the sum of the individual effects. drugtargetreview.com
Future research should investigate the potential for synergistic interactions between this compound derivatives and other therapeutic agents. Computational models that analyze large-scale biological data, such as gene expression profiles and protein-protein interaction networks, can be used to predict which drug combinations are most likely to be synergistic. nih.govoup.com These predictions can then be tested experimentally in cell culture and animal models. A systems biology approach can help to understand the molecular basis of any observed synergy by identifying the pathways and networks that are co-targeted by the drug combination. nih.gov
Methodological Advancements in Characterizing Molecular Mechanisms at Atomic Resolution
A detailed understanding of how this compound and its derivatives bind to their biological targets at the atomic level is essential for rational drug design. Recent advancements in structural biology have made it possible to determine the three-dimensional structures of protein-ligand complexes with unprecedented resolution.
X-ray crystallography and cryogenic electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution structures of macromolecules. frontiersin.orgshuimubio.comnih.govcreative-diagnostics.comthermofisher.com While X-ray crystallography has historically been the dominant method, cryo-EM has emerged as a complementary technique that is particularly well-suited for studying large, flexible, or difficult-to-crystallize targets. frontiersin.orgshuimubio.comnih.govcreative-diagnostics.comthermofisher.com Recent studies have shown that cryo-EM can be used to determine the structures of even small protein-ligand complexes near the theoretical size limit. biorxiv.orgbiorxiv.org
By determining the structure of a target protein in complex with a this compound derivative, researchers can visualize the precise interactions between the molecule and the protein's binding site. pnas.org This information can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. High-field solution NMR spectroscopy is another valuable tool for studying protein-ligand interactions, providing information on the structural, thermodynamic, and kinetic aspects of binding. nih.gov
Q & A
Q. Advanced Research Focus
- Molecular Dynamics (MD) : Simulates ligand-receptor docking to assess how cyclohexyl groups influence binding pocket interactions .
- DFT Calculations : Predicts electron distribution and resonance effects impacting cyclopropane stability and receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
